The molecular structure of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid comprises a pyrrole ring directly attached to a propanoic acid moiety at the 3rd position. Additionally, a 4-chlorophenyl group is also present at the 3rd position of the propanoic acid chain. The molecule possesses several potential hydrogen bond donors and acceptors, suggesting potential intermolecular interactions. Further computational studies, like density functional theory (DFT) calculations [], could elucidate the electronic structure, molecular geometry, and potential conformational preferences of this compound.
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of α-aryl propionic acids, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The presence of both the chlorophenyl and pyrrole moieties in its structure enhances its pharmacological profile, making it a candidate for further research and development.
This compound has been synthesized and studied in various research contexts, particularly in the realm of drug discovery. It is classified under organic compounds with notable applications in medicinal chemistry. The synthesis of this compound often involves the use of specific reagents and conditions that facilitate the formation of the desired structure.
The synthesis of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrole derivatives followed by subsequent modifications to introduce the propanoic acid functionality.
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can participate in various chemical reactions due to its functional groups:
These reactions can be facilitated under acidic or basic conditions, often requiring specific catalysts or reagents to improve yield and selectivity.
The mechanism of action for 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is primarily linked to its ability to interact with biological targets involved in inflammation and cancer pathways.
Research suggests that compounds within this class may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Additionally, they may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Analytical methods such as HPLC are employed to assess purity and stability under various conditions, including different pH levels that simulate physiological environments.
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has potential applications in:
The synthesis of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid relies on sequential transformations starting from 4-chlorobenzaldehyde derivatives. A validated route involves Knoevenagel condensation between 4-chlorobenzaldehyde and a pyrrole-activated acetonitrile derivative, yielding an α,β-unsaturated intermediate. This intermediate undergoes catalytic hydrogenation using a Pd/β-zeolite catalyst (2 mol% Pd) in ethyl acetate at 40°C for 1.5 hours, achieving a 98% yield of the saturated propanoic acid derivative [5]. Alternative pathways employ aldol condensation between 4-chlorobenzaldehyde and thiophene/pyrrole ketones, followed by reduction and acidification [7]. Key optimization parameters include:
Table 1: Comparative Synthesis Routes
Starting Material | Key Step | Catalyst/Reagent | Yield |
---|---|---|---|
4-Chlorobenzaldehyde | Knoevenagel + Hydrogenation | Pd/β-zeolite | 98% |
Benzyl 4-chlorocinnamate | Hydrogenation | 5% Pd/C | 89% |
5-(4-Bromophenyl)pyrrole | Suzuki coupling + Alkylation | Pd(PPh₃)₄ | 76%* |
*Yield for bromophenyl analog
Enantioselective synthesis targets the chiral center at the C3 position of the propanoic acid chain. Chiral bifunctional catalysts like cinchona-alkaloid-derived thioureas facilitate asymmetric Michael additions between pyrrole nucleophiles and 4-chlorophenyl acrylates. This approach achieves up to 92% enantiomeric excess (ee) in aprotic solvents (e.g., toluene) at -20°C [6]. Transition-metal catalysis using Ru-(S)-BINAP complexes enables asymmetric hydrogenation of pyrrole-containing enol esters, affording enantioselectivities >85% ee. Critical factors include:
Table 2: Enantioselectivity Performance of Catalysts
Catalyst System | Reaction Type | ee (%) | Conditions |
---|---|---|---|
(S)-Ru-BINAP | Asymmetric hydrogenation | 87 | H₂ (50 psi), CH₂Cl₂, 25°C |
Cinchonidine-thiourea | Michael addition | 92 | Toluene, -20°C |
L-Proline-Zinc complex | Aldol reaction | 78* | THF, 4°C |
*Data from analogous pyrrole systems [6]
Solvent selection directly impacts reaction kinetics and impurity profiles:
Reagent optimization includes:
Scalable synthesis prioritizes atom economy and waste reduction:
Table 3: Green Metrics for Production Methods
Method | PMI* (g/g) | E-Factor | Energy Use (kJ/mol) |
---|---|---|---|
Batch hydrogenation | 32 | 28 | 1,850 |
Flow hydrogenation | 11 | 9 | 620 |
Solvent-free microwave | 8 | 5 | 310 |
*Process Mass Intensity [5] [10]
Key advances include enzymatic ester hydrolysis using lipases (pH 7.0, 37°C) and aqueous-phase alkylation, reducing organic solvent consumption by 70% [8] [10]. These methods align with ICH Q11 guidelines for impurity control in pharmaceutical intermediates [4].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: